![molecular formula C18H18N4O4 B2929684 3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034444-09-0](/img/structure/B2929684.png)
3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic compound with intricate molecular architecture. This compound falls within the class of heterocyclic organic molecules, characterized by the presence of both benzoxazole and pyrrolidine rings. Due to its unique structure, it holds potential utility across various domains of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. Initial steps may include the formation of the benzo[d]oxazole core through cyclization reactions. Subsequent steps would incorporate the pyrrolidine and methylpyridazinyl groups via nucleophilic substitution or condensation reactions.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions such as temperature, pressure, and solvent choice is critical. Catalysts may be employed to enhance reaction rates and yields. Common methods include batch reactors for small-scale production and continuous flow reactors for large-scale manufacturing.
化学反应分析
Types of Reactions
3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions including:
Oxidation: : Potential oxidation at the methylpyridazinyl group.
Reduction: : Reduction reactions could target the oxoethyl group.
Substitution: : Nucleophilic substitutions on the pyrrolidine ring are plausible.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Alkyl halides, Grignard reagents.
Major Products
Depending on the reaction type and conditions, the compound can yield various products. Oxidation might produce carboxylated derivatives, reduction could lead to alcohols, and substitutions can generate a wide array of functionalized derivatives.
科学研究应用
Chemistry
In organic chemistry, this compound can be used as a starting material for synthesizing more complex molecules. Its heterocyclic nature makes it valuable for creating pharmacologically active compounds.
Biology and Medicine
Due to its structural similarity to other bioactive molecules, it may serve as a lead compound in drug discovery, potentially targeting pathways related to neurological or inflammatory conditions.
Industry
Industrially, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its robust chemical structure.
作用机制
Molecular Targets and Pathways
The exact mechanism of action would depend on the specific context in which the compound is used. For instance, in a biological setting, it might interact with specific enzymes or receptors, modulating their activity. In material science, its properties might influence the mechanical and thermal characteristics of the resulting materials.
相似化合物的比较
Similar Compounds
3-(2-(3-(pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: : Lacks the methyl group on the pyridazine ring.
3-(2-(3-((6-methylpyridazin-3-yl)thio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: : Substitutes an oxygen atom with sulfur.
Uniqueness
The inclusion of the 6-methylpyridazinyl group distinguishes it from other similar compounds, potentially offering unique binding affinities and reactivity profiles in both chemical and biological contexts.
Voilà! A detailed dive into 3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one. Intrigued by any specific section?
属性
IUPAC Name |
3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-12-6-7-16(20-19-12)25-13-8-9-21(10-13)17(23)11-22-14-4-2-3-5-15(14)26-18(22)24/h2-7,13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTRGFSQQIJSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929602.png)
![2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2929603.png)
![2-cyano-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2929604.png)
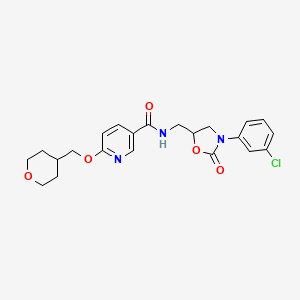
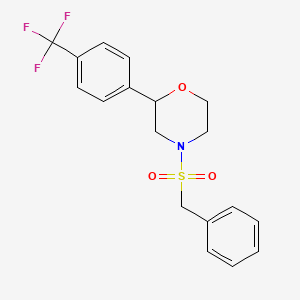
![2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2929607.png)
![Imidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2929610.png)

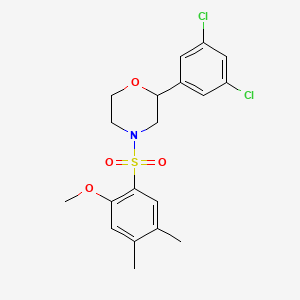
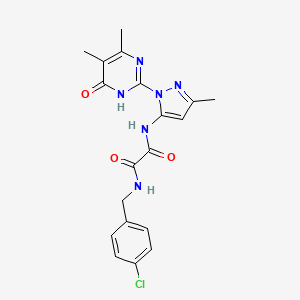
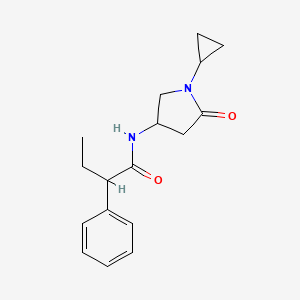
![2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride](/img/structure/B2929621.png)
![4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2929623.png)
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929624.png)
